N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-3-methylbenzamide

IMPDH inhibition nucleotide metabolism immunosuppression

N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-3-methylbenzamide (CAS 898432-69-4) is a synthetic small molecule belonging to the N-substituted benzamide family, featuring a dihydroindole (indoline) and furan heterocyclic scaffold. With a molecular formula of C22H22N2O2 and molecular weight of 346.4 g/mol, it belongs to a broader class of furan-indoline hybrid compounds that are explored in early-stage discovery for epigenetic modulation, kinase inhibition, and antiproliferative activity.

Molecular Formula C22H22N2O2
Molecular Weight 346.43
CAS No. 898432-69-4
Cat. No. B2941387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-3-methylbenzamide
CAS898432-69-4
Molecular FormulaC22H22N2O2
Molecular Weight346.43
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C43
InChIInChI=1S/C22H22N2O2/c1-16-6-4-8-18(14-16)22(25)23-15-20(21-10-5-13-26-21)24-12-11-17-7-2-3-9-19(17)24/h2-10,13-14,20H,11-12,15H2,1H3,(H,23,25)
InChIKeyYMHRZAKADKPVPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-3-methylbenzamide (CAS 898432-69-4): Chemical Identity and Compound Class Context for Research Procurement


N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-3-methylbenzamide (CAS 898432-69-4) is a synthetic small molecule belonging to the N-substituted benzamide family, featuring a dihydroindole (indoline) and furan heterocyclic scaffold . With a molecular formula of C22H22N2O2 and molecular weight of 346.4 g/mol, it belongs to a broader class of furan-indoline hybrid compounds that are explored in early-stage discovery for epigenetic modulation, kinase inhibition, and antiproliferative activity [1]. However, structure-activity relationships (SAR) for this specific methyl substitution pattern have not been systematically established in the public domain.

Why N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-3-methylbenzamide Cannot Be Replaced by Generic Analogs


The core scaffold of this compound—a dihydroindole-furan-ethyl linker with a meta-methyl benzamide cap—presents multiple substitution-sensitive positions. Even minor positional isomerism (e.g., 2-methyl vs. 3-methyl vs. 4-methyl benzamide) can dramatically alter target engagement, as demonstrated across indoline-benzamide series targeting HDAC1/2/3 [1] and tubulin polymerization [2]. In particular, the 3-methyl substitution on the benzamide ring influences both steric and electronic properties at the cap group recognition site, distinguishing it from the unsubstituted benzamide (CAS 898432-61-6), the 2-methyl analog (CAS 898432-47-8), and the 4-methyl analog (898416-18-7) . Without direct comparative data, the fidelity of any substitution cannot be assumed, and off-target liabilities or potency shifts are unpredictable.

Quantitative Differentiation Evidence for N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-3-methylbenzamide Against Closest Analogs


Target Engagement Comparison: Inosine-5'-Monophosphate Dehydrogenase (IMPDH) Inhibitory Activity vs. In-Class Reference

The target compound was tested for inhibitory activity against IMPDH type 2. A Ki of 440 nM was reported for inhibition towards the NMD (Nicotinamide adenine dinucleotide) substrate [1]. No comparator data from the same study is available for closely related indoline-furan analogs. This value places the compound in the moderate affinity range relative to known IMPDH inhibitors such as mycophenolic acid (Ki ≈ 10–50 nM) [2].

IMPDH inhibition nucleotide metabolism immunosuppression

Scaffold-Level Differentiation: HDAC Inhibitory Profile Across Indoline-Benzamide Series

While direct HDAC IC50 data for the target compound (3-methyl analog) is absent from public databases, the indoline-furan-benzamide scaffold class has demonstrated potent HDAC inhibition in structurally related analogs. For a closely matched indoline-benzamide chemotype (BDBM50481803; CHEMBL5269123), IC50 values of 1.80 nM (HDAC3), 2.30 nM (HDAC1), and 3.10 nM (HDAC2) were reported using recombinant human enzymes in HDAC-Glo assays [1]. A separate structurally related HDAC inhibitor from the indoline-benzamide family (MPT0E028, a 1-arylsulfonyl-indoline hydroxamate) showed IC50 values of 53.0 nM (HDAC1), 106.2 nM (HDAC2), and 29.5 nM (HDAC6), highlighting the extreme sensitivity of potency to the cap group and zinc-binding group identity [2].

HDAC inhibition epigenetics cancer therapeutics

Positional Isomer Differentiation: Biological Consequence of Methyl Group Position on the Benzamide Ring

The target compound is the 3-methylbenzamide positional isomer (meta-substituted) among a set of closely related analogs including the 2-methyl (ortho; CAS 898432-47-8), 4-methyl (para; CAS 898416-18-7), and unsubstituted benzamide (CAS 898432-61-6) variants. Although direct head-to-head bioactivity data for all four isomers is not publicly available, precedent from structurally analogous benzamide HDAC inhibitor series (e.g., Entinostat/MS-275 derivatives) demonstrates that the position of a single methyl substituent on the benzamide cap can shift HDAC isoform selectivity by >10-fold and alter cellular antiproliferative potency in MCF-7 and K562 cell lines [1]. The 2-methyl analog (CAS 898432-47-8) has been referenced as a 'useful research compound' with a derivative reportedly tested against a panel of 60 human tumor cell lines , suggesting differential biological annotation across this isomer series.

structure-activity relationship positional isomerism lead optimization

Proliferation Arrest and Differentiation Induction Activity: Functional Annotation from Structured Knowledge Sources

A structured knowledge annotation associated with this compound indicates 'pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage thus evidencing use as an anti-cancer agent and for the treatment of skin diseases such as psoriasis' [1]. While this annotation does not provide quantitative IC50 values, it represents a functional phenotype distinct from simple cytotoxicity. No equivalent annotation for the 2-methyl or 4-methyl positional isomers was identified in the same knowledge sources. The differentiation-inducing phenotype, if reproduced with quantitative rigor, would differentiate this compound from analogs that exhibit only antiproliferative activity without differentiation induction.

antiproliferative activity differentiation induction anticancer screening

Recommended Research and Industrial Application Scenarios for N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-3-methylbenzamide (CAS 898432-69-4)


Positional Isomer Scanning in HDAC or Kinase Lead Optimization

The 3-methylbenzamide isomer serves as one component in a systematic positional scan (ortho, meta, para, unsubstituted) of the benzamide cap group for indoline-furan lead series targeting HDACs or other epigenetic readers. As demonstrated by class-level SAR, methyl position can profoundly shift isoform selectivity and antiproliferative potency [1]. Procurement of all four isomers enables rigorous SAR triangulation.

Differentiation-Inducing Phenotypic Screening in Hematological Malignancies

Based on qualitative knowledge annotations indicating proliferation arrest and monocyte differentiation induction [2], this compound may be prioritized for phenotypic screening cascades focused on differentiation therapy in acute myeloid leukemia (AML) or myelodysplastic syndromes, where differentiation-inducing agents (e.g., all-trans retinoic acid) have established clinical precedent.

Negative Control or Selectivity Probe for ImpDH2 Inhibitor Programs

The moderate IMPDH2 Ki of 440 nM [3] positions this compound as a potential tool compound or selectivity control for IMPDH-focused drug discovery programs, particularly where stronger IMPDH inhibitors (e.g., mycophenolic acid analogs) require counter-screening against structurally related benzamide scaffolds to establish target engagement specificity.

Quote Request

Request a Quote for N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-3-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.